![molecular formula C19H13N3O3S B2870859 N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide CAS No. 872630-22-3](/img/structure/B2870859.png)
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
“N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide” is a compound that falls under the category of imidazo[2,1-b][1,3]thiazoles . These compounds are known for their wide range of biological properties and applications in different fields .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles is often based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . More research is needed to understand the specific synthesis process of “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide”.Chemical Reactions Analysis
The chemical reactions involving imidazo[2,1-b][1,3]thiazoles depend on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Scientific Research Applications
Antitubercular Agents
The imidazo[2,1-b]thiazole moiety has shown promise as an antitubercular agent . Studies could investigate the compound’s effectiveness against Mycobacterium tuberculosis, particularly drug-resistant strains, and its mechanism of action within the bacterial cells.
Cancer Therapeutics
Compounds with imidazole and thiazole rings have been evaluated for their anticancer properties. This compound could be assessed for its cytotoxic effects on various cancer cell lines, including leukemia and prostate cancer . Research may include in vitro and in vivo studies to determine its potential as a chemotherapeutic agent.
Future Directions
The future directions for research on “N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide” could include further exploration of its synthesis process, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards, as well as potential applications in various fields .
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.
Mode of Action
The compound interacts with Pantothenate synthetase, inhibiting its function . The exact interaction pattern and stability of the protein-ligand complex are yet to be fully understood. Molecular docking and dynamics studies have been carried out for similar compounds to understand their putative binding patterns .
Biochemical Pathways
By inhibiting Pantothenate synthetase, the compound disrupts the biosynthesis of coenzyme A. This affects various metabolic pathways that rely on this coenzyme, leading to a disruption in the normal functioning of the Mtb cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted in silico . .
Result of Action
The compound has shown significant in vitro antitubercular activity. For instance, a derivative of this compound, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Another derivative, possessing a 2,4-dichloro phenyl moiety, also showed significant activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM against the tested strain of Mtb .
properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-18(13-3-6-16-17(9-13)25-11-24-16)20-14-4-1-12(2-5-14)15-10-22-7-8-26-19(22)21-15/h1-10H,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJSZRATFREFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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